molecular formula C16H13BrN2OS B2754252 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone CAS No. 295345-20-9

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

Cat. No.: B2754252
CAS No.: 295345-20-9
M. Wt: 361.26
InChI Key: NHPGMADEOZLFEG-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a heterocyclic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring system. For example, starting from 2-aminothiophene and a suitable pyridine derivative under cyclization conditions.

    Functionalization: Introduction of amino and methyl groups at the 3 and 4,6 positions respectively, often through nitration followed by reduction and alkylation reactions.

    Coupling with 4-Bromobenzoyl Chloride: The final step involves the coupling of the functionalized thienopyridine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The bromophenyl moiety allows for various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features are conducive to binding with various biological targets, making it a promising lead compound in drug discovery.

Industry

In the material science industry, the compound’s unique electronic properties are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The thienopyridine core can interact with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
  • (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone

Uniqueness

Compared to its analogs, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is unique due to the presence of the 4-bromophenyl group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-8-7-9(2)19-16-12(8)13(18)15(21-16)14(20)10-3-5-11(17)6-4-10/h3-7H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPGMADEOZLFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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